molecular formula C17H14N4O2 B5523184 N'-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide CAS No. 124928-37-6

N'-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B5523184
CAS No.: 124928-37-6
M. Wt: 306.32 g/mol
InChI Key: NYBNCWXFISJSRR-UHFFFAOYSA-N
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Description

N'-Benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a chemical scaffold of significant interest in medicinal chemistry research, particularly in the development of novel antibacterial agents. This compound belongs to a class of pyrazole derivatives that have demonstrated potential as inhibitors of the bacterial enzyme DNA gyrase . DNA gyrase is a well-validated target for antibacterial drugs, and inhibitors are crucial for combating bacterial infections . Research on closely related structural analogs, specifically N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives, has shown that these compounds exhibit potent activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis . The mechanism of action is inferred from these studies, where the most active analogs strongly inhibit bacterial DNA gyrase, thereby preventing DNA replication and leading to bacterial cell death . Molecular docking simulations with these analogs suggest that the molecule binds within the active site of DNA gyrase, forming key interactions such as hydrogen bonds and π-cation interactions with amino acid residues like ARG84 and GLY85 . This provides a rationale for the observed structure-activity relationships, where electronic properties and the position of substituents on the benzoyl ring significantly influence antibacterial potency . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N'-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c22-16(13-9-5-2-6-10-13)20-21-17(23)15-11-14(18-19-15)12-7-3-1-4-8-12/h1-11H,(H,18,19)(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBNCWXFISJSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350661
Record name ST50990192
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124928-37-6
Record name ST50990192
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the cyclocondensation of hydrazine with a carbonyl system. One common method is the reaction of benzoyl hydrazine with 3-phenyl-1H-pyrazole-5-carboxylic acid under reflux conditions in ethanol . The reaction is usually catalyzed by an acid or base to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Pyrazole derivatives, including N'-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide, have been extensively studied for their antimicrobial properties. Research indicates that compounds with pyrazole nuclei exhibit significant activity against a range of bacteria and fungi. For instance, studies have shown that similar pyrazole derivatives demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound NameTarget OrganismsActivity Type
This compoundStaphylococcus aureus, E. coliAntibacterial
Benzimidazole-Pyrazole CompoundsPseudomonas aeruginosaAntimicrobial
Other Pyrazole DerivativesBacillus cereus, Pseudomonas putidaAntibacterial

Anti-inflammatory and Analgesic Properties

Research has also indicated that pyrazole derivatives can exhibit anti-inflammatory and analgesic activities. The presence of specific substituents on the pyrazole ring can enhance these effects, making compounds like this compound promising candidates for pain management therapies .

Case Study: Analgesic Activity
In vivo studies have shown that certain pyrazole derivatives can significantly reduce pain responses in animal models, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs). For example, compounds similar to this compound were tested using the hot plate method, revealing moderate to high analgesic activity compared to standard NSAIDs .

Agrochemical Potential

The unique chemical properties of pyrazoles have led to their exploration in agrochemicals, particularly as pesticides and fungicides. Pyrazole derivatives have shown effectiveness against various pests and diseases affecting crops. Their ability to inhibit specific enzymes in target organisms makes them suitable candidates for developing new agrochemical products .

Table 2: Agrochemical Applications of Pyrazole Derivatives

Compound NameTarget Pest/DiseaseApplication Type
This compoundFungal pathogensFungicide
Other Pyrazole DerivativesInsect pestsInsecticide

Use in Analytical Chemistry

This compound can also be employed in analytical chemistry as a reagent for the detection and quantification of various substances. Its ability to form stable complexes with metal ions makes it useful in spectrophotometric analyses .

Case Study: Spectrophotometric Analysis
In a study focused on the analytical applications of hydrazone derivatives, it was found that pyrazoles could be utilized for the colorimetric determination of metal ions in environmental samples, showcasing their versatility beyond biological applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole carbohydrazides exhibit diverse pharmacological profiles depending on their substituents. Below is a structural and functional comparison of N'-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide with analogous compounds:

Structural and Electronic Effects

  • Electron-Donating Groups : Hydroxyl (e.g., ) and methoxy () groups enhance hydrogen-bonding capacity and solubility but may reduce metabolic stability.
  • Heterocyclic Substituents : Thienyl () and furyl () groups introduce aromatic heterocycles, influencing π-π stacking and charge distribution.

Pharmacological Implications

  • DNA Gyrase Inhibition : The 4-bromophenyl analog () shows high potency, suggesting halogenated aryl groups enhance enzyme binding.
  • Antimicrobial Potential: Thienyl and nitro-substituted derivatives () may exhibit broader-spectrum activity due to enhanced redox interactions.
  • Lipophilicity and Bioavailability : Bulky substituents (e.g., tert-butyl in ) improve membrane penetration but may increase toxicity risks.

Biological Activity

N'-Benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry, particularly for its antibacterial properties. This article explores its biological activity, focusing on its synthesis, structure-activity relationships, and various biological assays.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps, including the cyclocondensation of phenyl hydrazine with appropriate carbonyl compounds to form the pyrazole ring. The resulting structure is characterized by the presence of a benzoyl group at the N' position and a phenyl group at the 3 position, contributing to its biological activity.

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of various derivatives of this compound. A total of 19 analogs were synthesized and tested against several bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli.

Key Findings:

  • Inhibition of DNA Gyrase : The compound exhibits potent inhibition against DNA gyrase, an essential enzyme for bacterial DNA replication.
    • IC50 Values :
      • S. aureus: 0.15 µg/mL
      • B. subtilis: 0.25 µg/mL
  • Minimum Inhibitory Concentration (MIC) : The MIC values for selected derivatives indicate strong antibacterial activity.
    • Compound 3k : MIC = 0.78 µg/mL against B. subtilis, outperforming commercial antibiotics like penicillin.
    • Other derivatives showed varying degrees of activity against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Summary

CompoundTarget BacteriaIC50 (µg/mL)MIC (µg/mL)
3kS. aureus0.150.78
3kB. subtilis0.251.12
3dP. aeruginosa-12.50
3sE. coli-12.50

Structure-Activity Relationships

The structure-activity relationship (SAR) analysis indicates that modifications in the substituents on the pyrazole ring significantly affect antibacterial potency. Compounds with specific phenyl substitutions demonstrated enhanced interactions with bacterial DNA gyrase, leading to increased inhibitory effects.

Case Studies

A notable study evaluated the antibacterial properties of these compounds using both in vitro assays and molecular docking simulations to understand their mechanism of action better.

Methodology:

  • MTT Assay : Used to determine cell viability and cytotoxicity.
  • Molecular Docking : Provided insights into binding affinities and interactions with target enzymes.

Q & A

Q. How can researchers optimize the synthesis of N'-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves multi-step reactions, including:
  • Condensation : Reacting hydrazides with benzaldehyde derivatives under reflux conditions in ethanol or methanol .
  • Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .
  • Condition Control : Maintain inert atmospheres (N₂/Ar) to prevent oxidation and optimize reaction temperatures (60–80°C) to minimize side products .
    Yield improvements (>70%) are achievable by monitoring reaction progress via TLC and adjusting stoichiometric ratios of reactants .

Q. What spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., benzoyl protons at δ 7.5–8.0 ppm, pyrazole ring protons at δ 6.0–7.0 ppm) .
  • X-ray Crystallography : SHELXL software refines crystal structures, resolving bond lengths and angles (e.g., C=O bond: ~1.22 Å; N-N bond: ~1.38 Å) .
  • IR Spectroscopy : Identifies carbonyl (C=O stretch: 1650–1700 cm⁻¹) and NH (3200–3300 cm⁻¹) groups .

Q. What are the key considerations when designing biological activity assays for this compound?

  • Methodological Answer :
  • Assay Selection : Prioritize assays aligned with substituent effects (e.g., antimicrobial, anti-inflammatory) observed in structurally similar pyrazole derivatives .
  • Dose-Response Curves : Use concentrations ranging from 1–100 µM to evaluate IC₅₀ values .
  • Control Experiments : Include positive controls (e.g., standard drugs) and solvent controls (DMSO ≤1% v/v) to validate specificity .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking be applied to study the electronic properties or binding mechanisms of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., lower gaps correlate with higher electrophilicity) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., COX-2 enzyme). Optimize ligand conformations with PyMOL to assess binding affinity (∆G values ≤ -7 kcal/mol suggest strong interactions) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of compound-protein complexes .

Q. How should researchers address contradictions in biological activity data across different studies involving similar pyrazole-carbohydrazide derivatives?

  • Methodological Answer :
  • Substituent Analysis : Compare activities of derivatives with varying substituents (e.g., Table 1 below) to identify structure-activity relationships (SAR) .
  • Assay Standardization : Replicate assays under identical conditions (pH, temperature, cell lines) to isolate variables .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to reconcile discrepancies in IC₅₀ values across studies .

Table 1 : Substituent Effects on Biological Activity (Adapted from )

SubstituentBiological ActivityIC₅₀ (µM)
4-ChlorophenylAnti-inflammatory12.3
4-MethoxyphenylAntioxidant18.7
2-Hydroxy-5-methylphenylAntimicrobial9.5

Q. What strategies are recommended for elucidating the interaction mechanisms between this compound and biological targets like enzymes or receptors?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to quantify affinity .
  • Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) to assess binding spontaneity .
  • Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-enzyme complexes (e.g., PDB ID: 7XYZ) to identify key binding residues .

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